N-(4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
N-(4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as NPTS, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. NPTS is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various biological processes.
Mechanism of Action
Target of Action
The primary targets of N-(4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide are antibiotic-resistant Gram-positive bacteria . These include methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth and preventing the development of biofilms .
Biochemical Pathways
Given its broad inhibitory effects, it is likely that multiple pathways involved in bacterial growth and biofilm formation are affected .
Result of Action
The compound effectively eradicates preformed biofilms and is more effective than the control antibiotic vancomycin . It shows low toxicity to cultured human embryonic kidney cells, suggesting a good selectivity for bacterial cells . The most promising compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
Advantages and Limitations for Lab Experiments
NPTS has several advantages for lab experiments, including its high potency as a carbonic anhydrase inhibitor and its unique properties as a sulfonamide compound. However, NPTS also has limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of NPTS. One potential direction is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of NPTS. Another direction is the investigation of the anti-inflammatory and anti-tumor properties of NPTS and its potential applications in the treatment of various diseases. Additionally, the use of NPTS as a tool for the study of carbonic anhydrase and its biological functions is an exciting area of research.
Scientific Research Applications
NPTS has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of NPTS is in the field of carbonic anhydrase inhibition. Carbonic anhydrase is an enzyme that plays a crucial role in various biological processes, including respiration, acid-base balance, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
N-(4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4S/c14-13(15,16)9-2-1-3-12(8-9)23(21,22)17-10-4-6-11(7-5-10)18(19)20/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNRVJZACXZYKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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